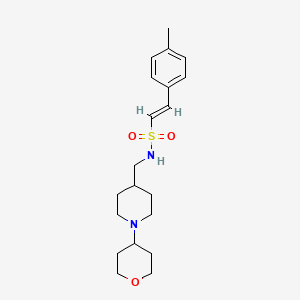
(E)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-2-(p-tolyl)ethenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-2-(p-tolyl)ethenesulfonamide is a useful research compound. Its molecular formula is C20H30N2O3S and its molecular weight is 378.53. The purity is usually 95%.
BenchChem offers high-quality (E)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-2-(p-tolyl)ethenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-2-(p-tolyl)ethenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Plant Chemical Defense Mechanisms
Background: Plant specialized metabolites play a crucial role in herbivore defense. However, disrupting specific steps in their biosynthetic pathways can lead to autotoxicity. Let’s explore how this compound contributes to plant defense without harming the plant itself.
Research Findings: Researchers discovered that silencing two cytochrome P450 enzymes involved in diterpene biosynthesis in wild tobacco (Nicotiana attenuata) caused severe autotoxicity symptoms. These symptoms resulted from the inhibition of sphingolipid biosynthesis by noncontrolled hydroxylated diterpene derivatives. Interestingly, the defensive function of diterpenes is achieved by inhibiting herbivore sphingolipid biosynthesis through post-digestive backbone hydroxylation products. By regulating metabolic modifications, tobacco plants avoid autotoxicity and gain effective herbivore defense .
Reaction Dynamics
Background: Understanding the reactivity of chemical compounds is essential for various applications. Let’s explore the reaction dynamics of the 4-methylphenyl radical (C₆H₅CH₂•) with isoprene.
Research Findings: In a study using the crossed molecular beam technique, researchers investigated the reaction of the 4-methylphenyl radical with isoprene. The reaction initially forms a van-der-Waals complex without any barrier. Further details on the reaction pathway and its implications can be found in the research article .
Piperidin-4-ylphosphinic Acid Analogs
Background: Piperidin-4-ylphosphinic acid and its analogs have potential applications in medicinal chemistry and drug development. Let’s explore their synthesis and potential uses.
Research Findings: Analogues of the GABA-A agonist piperidin-4-ylcarboxylic acid (isonipecotic acid) were synthesized, including piperidin-4-ylphosphinic acid, methyl(piperidin-4-yl)phosphinic acid, and piperidin-4-ylphosphonic acid. These compounds were introduced using a sequential Pudovik addition followed by a Barton deoxygenation procedure. Their potential pharmacological applications warrant further investigation .
Propriétés
IUPAC Name |
(E)-2-(4-methylphenyl)-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]ethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3S/c1-17-2-4-18(5-3-17)10-15-26(23,24)21-16-19-6-11-22(12-7-19)20-8-13-25-14-9-20/h2-5,10,15,19-21H,6-9,11-14,16H2,1H3/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDPDTVVVTAHGFQ-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NCC2CCN(CC2)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2CCN(CC2)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-2-(p-tolyl)ethenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

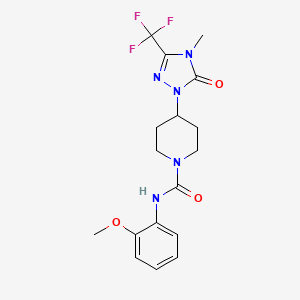
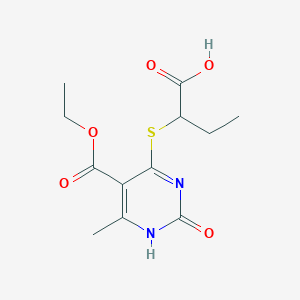
![N-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]cyclopropanecarboxamide](/img/structure/B2788771.png)
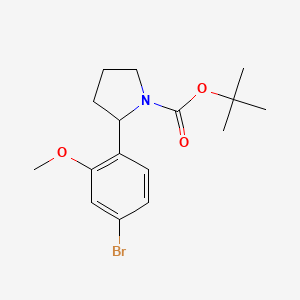
![N-[[4-(2-chlorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2788776.png)
![4-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-(2-fluorophenyl)methyl]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B2788777.png)
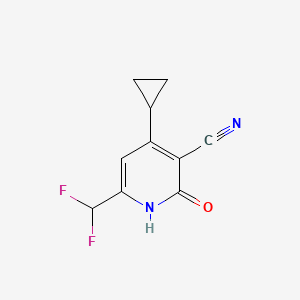
![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-phenylethyl)oxalamide](/img/structure/B2788780.png)


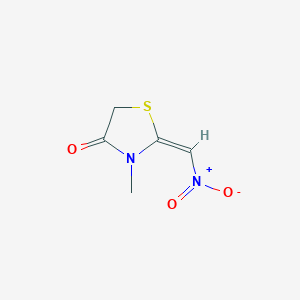
![1-(4-chlorophenyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclopentanecarboxamide](/img/structure/B2788786.png)
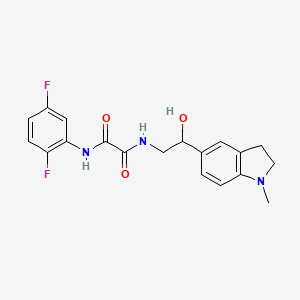
![2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4,7-dimethoxy-1,3-benzothiazole](/img/structure/B2788789.png)